molecular formula C9H5BrOSe B15348015 3-Bromo-1-benzoselenophene-2-carbaldehyde CAS No. 26581-53-3

3-Bromo-1-benzoselenophene-2-carbaldehyde

Cat. No.: B15348015
CAS No.: 26581-53-3
M. Wt: 288.01 g/mol
InChI Key: YWAKTOHBQHDRKD-UHFFFAOYSA-N
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Description

3-Bromo-1-benzoselenophene-2-carbaldehyde is a chemical compound characterized by its bromine and selenium atoms within a benzene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-benzoselenophene-2-carbaldehyde typically involves the bromination of benzoselenophene followed by formylation. The reaction conditions require careful control of temperature and the use of specific reagents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-benzoselenophene-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

3-Bromo-1-benzoselenophene-2-carbaldehyde has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-Bromo-1-benzoselenophene-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

3-Bromo-1-benzoselenophene-2-carbaldehyde is unique due to its bromine and selenium atoms, which impart distinct chemical properties compared to other similar compounds. Some similar compounds include:

  • 3-Bromo-1-selena-1H-indene-2-carbaldehyde: Similar structure but different functional groups.

  • Benzo[b]selenophene: A related compound without the bromine atom.

  • 3-Bromo-1-benzothiophene-2-carbaldehyde: Similar structure but with sulfur instead of selenium.

These compounds share similarities in their core structures but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

26581-53-3

Molecular Formula

C9H5BrOSe

Molecular Weight

288.01 g/mol

IUPAC Name

3-bromo-1-benzoselenophene-2-carbaldehyde

InChI

InChI=1S/C9H5BrOSe/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H

InChI Key

YWAKTOHBQHDRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C([Se]2)C=O)Br

Origin of Product

United States

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